molecular formula C17H17N3O2 B2742401 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide CAS No. 2034377-26-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

Cat. No. B2742401
CAS RN: 2034377-26-7
M. Wt: 295.342
InChI Key: JYYCYNLUTSELEE-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Classical methods have been modified and improved, while new methods have been developed. A variety of catalysts have been used for these transformations . For instance, polysubstituted furans have been prepared from various sulfur ylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

Furan and its substituted derivatives have been extensively studied. Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .


Chemical Reactions Analysis

Various research and development studies have reported improvements in the manufacture of furan resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .

Scientific Research Applications

Synthesis and Characterization of Furan Derivatives

Furan derivatives have been synthesized and characterized, demonstrating their potential in forming metal complexes with various transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. These complexes have been explored for their chelating properties and antimicrobial activities, showing varied inhibition activity against gram-positive and gram-negative bacteria. This indicates the potential use of furan-containing compounds in the development of new antimicrobial agents and materials with specific metal-binding properties (Patel, 2020).

Antimicrobial and Antitubercular Activities

Research into the antimicrobial and antitubercular activities of novel compounds derived from furan and pyrazole structures has shown significant results. For example, hexahydro-2H-pyrano[3,2-c]quinoline analogues synthesized from dibenzo[b,d]furan demonstrated potent in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents. Such studies underscore the importance of these compounds in developing new treatments for tuberculosis (Kantevari et al., 2011).

Antioxidant Properties

Compounds synthesized from furan derivatives have also been evaluated for their antioxidant activities. Studies have shown that these compounds exhibit effective antiurease and antioxidant properties, highlighting their potential therapeutic applications in diseases where oxidative stress plays a crucial role (Sokmen et al., 2014).

Structural Analysis and Chemical Reactions

Detailed structural analysis and investigations into the chemical reactions of furan and pyrazole derivatives have led to a deeper understanding of their properties and potential applications. For instance, the regioselective synthesis of 5-aminopyrazoles and the characterization of their structures through NMR and X-ray analysis provide valuable insights into the design and synthesis of new compounds with targeted properties (Aly et al., 2017).

Future Directions

The field of furan chemistry is a vibrant area of research with many potential future directions. This includes the development of new synthetic methods, the exploration of novel furan-based compounds with potential biological activity, and the use of furan compounds in the development of new materials .

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-3-2-4-14(9-13)17(21)18-6-7-20-11-16(10-19-20)15-5-8-22-12-15/h2-5,8-12H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYCYNLUTSELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

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